![molecular formula C11H22O6 B14350847 Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol CAS No. 92412-64-1](/img/structure/B14350847.png)
Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol is a chemical compound that belongs to the class of organic compounds known as ethers. It is characterized by the presence of an acetic acid group and a complex ether chain. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol typically involves the reaction of acetic acid with 2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The raw materials, acetic acid and 2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then purified through distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Aplicaciones Científicas De Investigación
Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of biological processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid;2-[2-(2-methoxyethoxy)ethoxy]ethanol
- Acetic acid;2-[2-(2-butoxyethoxy)ethoxy]ethanol
Uniqueness
Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol is unique due to its specific ether chain structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and solubility characteristics, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
92412-64-1 |
|---|---|
Fórmula molecular |
C11H22O6 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C9H18O4.C2H4O2/c1-2-4-11-6-8-13-9-7-12-5-3-10;1-2(3)4/h2,10H,1,3-9H2;1H3,(H,3,4) |
Clave InChI |
LBWFCNKZUZHWQB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C=CCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,11-Diphenyl-8H-cyclohepta[b]naphthalene](/img/structure/B14350764.png)
![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)
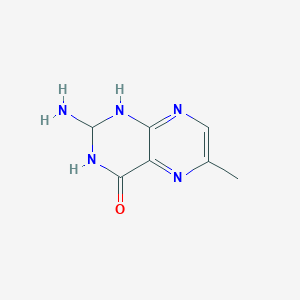
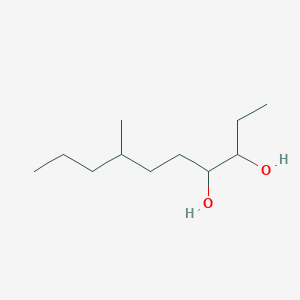
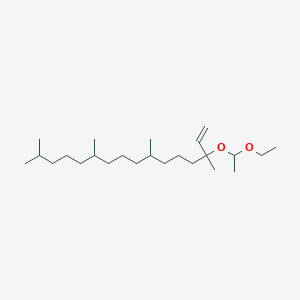
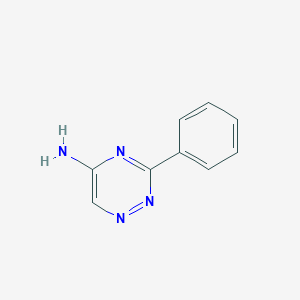
![1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one](/img/structure/B14350814.png)
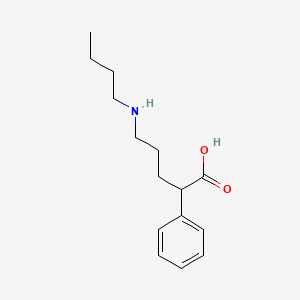
![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)

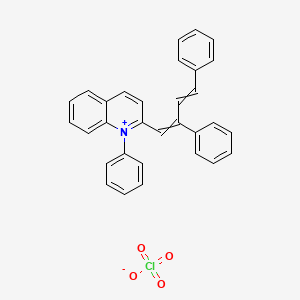
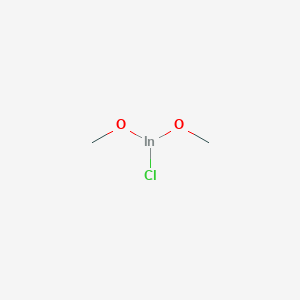
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)
